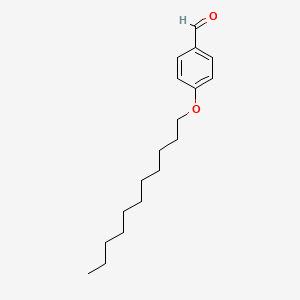

4-(Undecyloxy)benzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

60951-75-9 |

|---|---|

Molecular Formula |

C18H28O2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

4-undecoxybenzaldehyde |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-15-20-18-13-11-17(16-19)12-14-18/h11-14,16H,2-10,15H2,1H3 |

InChI Key |

AQFLGLAOCCUCEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Undecyloxy Benzaldehyde

Established Synthetic Routes to 4-(Undecyloxy)benzaldehyde

Traditional synthesis of this compound is dominated by nucleophilic substitution reactions, which are well-documented and widely employed in both laboratory and industrial settings.

The most common and direct method for preparing this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The synthesis involves the reaction of the sodium or potassium salt of 4-hydroxybenzaldehyde (B117250) (a phenoxide) with an undecyl halide, such as 1-bromoundecane (B50512) or 1-chloroundecane.

The first step of the process is the deprotonation of the hydroxyl group of 4-hydroxybenzaldehyde by a suitable base to form a more nucleophilic phenoxide ion. chemistrytalk.org This phenoxide then acts as the nucleophile, attacking the electrophilic carbon atom of the undecyl halide. This attack displaces the halide ion in a concerted SN2 step, forming the C-O ether bond and yielding this compound. wikipedia.org

The selection of reagents and conditions is crucial for the success of the reaction. Primary alkyl halides, like 1-bromoundecane, are strongly preferred as they minimize the competing elimination (E2) side reaction. libretexts.orgjk-sci.com Common bases used include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and sodium hydride (NaH), while polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) are typically employed to dissolve the reactants and facilitate the substitution reaction. jk-sci.com

Table 1: Representative Conditions for Williamson Ether Synthesis of Alkoxybenzaldehydes

| Precursors | Base | Solvent | Temperature | Yield | Reference Analogy |

|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde, Phenacyl Bromide | Triethylamine | Methanol (B129727) | Room Temp | 60% | orientjchem.orgresearchgate.net |

| 3,4-Dihydroxybenzaldehyde, Benzyl Chloride | NaHCO₃ (+NaI) | DMF | 40°C | 70% | mdpi.com |

| 4-Ethylphenol, Methyl Iodide | NaOH (+TBAB) | Water/Organic | Reflux | Not specified | utahtech.edu |

The synthesis of this compound is fundamentally an alkylation reaction where an undecyl group is attached to the oxygen atom of 4-hydroxybenzaldehyde. The key precursors are the nucleophile source, 4-hydroxybenzaldehyde, and the electrophilic undecyl source.

Nucleophilic Precursor : 4-Hydroxybenzaldehyde is a readily available and stable starting material. Its phenolic hydroxyl group is weakly acidic and requires deprotonation by a base to be converted into the potent phenoxide nucleophile required for the SN2 reaction.

Electrophilic Precursor : The undecyl group is introduced via an alkylating agent. The most common agents are undecyl halides. The reactivity of these halides follows the order I > Br > Cl, reflecting the leaving group ability of the halide ion. libretexts.org Alternatively, undecyl sulfonates, such as tosylates or mesylates, can be used. These are excellent leaving groups and can sometimes provide higher yields or allow for milder reaction conditions, though they must first be prepared from undecyl alcohol. wikipedia.org

Advanced and Sustainable Synthetic Protocols

In line with the growing demand for environmentally benign chemical processes, advanced synthetic protocols for alkoxybenzaldehydes are being developed that focus on sustainability, safety, and efficiency.

Green chemistry principles can be applied to the synthesis of this compound to reduce its environmental footprint. Key strategies include the use of safer solvents and catalytic systems that improve reaction efficiency.

One such approach is the use of micellar catalysis . This technique employs surfactants, such as cetyltrimethylammonium bromide (CTAB), in water. scienceopen.com The surfactants form micelles, which act as nanoreactors, creating a hydrophobic core where the water-insoluble 4-hydroxybenzaldehyde and undecyl halide can accumulate at high effective concentrations. scienceopen.com This compartmentalization enhances the reaction rate significantly and allows the bulk solvent to be water, a green and non-hazardous medium. In one study on a similar etherification, the use of CTAB in water resulted in a product yield of 96%. scienceopen.com

Another green technique is Phase-Transfer Catalysis (PTC) . In this method, a catalyst like tetrabutylammonium (B224687) bromide (TBAB) is used to shuttle the phenoxide anion from a solid or aqueous phase into an organic phase where the undecyl halide is dissolved. jk-sci.comutahtech.edu This overcomes the mutual insolubility of the reactants, allowing the reaction to proceed at a much faster rate under milder conditions and with simpler equipment, often leading to higher yields and purity.

While the etherification step is the primary focus, advanced methods can also be applied to the synthesis of the aromatic aldehyde precursor itself. Electrosynthesis and catalysis offer sustainable alternatives to traditional stoichiometric reagents for aldehyde formation.

Electrosynthesis provides a powerful tool for oxidation reactions without the need for chemical oxidants. Aromatic aldehydes can be synthesized via the direct anodic oxidation of p-substituted toluenes. acs.org For instance, a precursor like 4-methyl-1-(undecyloxy)benzene could potentially be oxidized electrochemically at the methyl group to form the desired aldehyde. More advanced strategies involve tandem electrochemical-chemical catalysis, where an electrochemical step generates a mediator that in turn performs the chemical transformation, such as the oxidation of an alcohol to an aldehyde, with high efficiency and selectivity. rsc.org

Catalytic Approaches for the formation of the 4-hydroxybenzaldehyde precursor often focus on the selective oxidation of p-cresol. Processes have been developed that use molecular oxygen as the primary oxidant in the presence of a cobalt-based catalyst. epo.orggoogle.com This method is advantageous for industrial applications as it uses an inexpensive and abundant oxidant and avoids the waste generated by stoichiometric oxidizing agents.

Reaction Kinetics and Yield Optimization in this compound Synthesis

The efficiency and yield of this compound synthesis are governed by reaction kinetics and the suppression of competing side reactions.

The primary reaction follows SN2 kinetics, meaning its rate is dependent on the concentrations of both the phenoxide nucleophile and the undecyl halide electrophile. masterorganicchemistry.com The choice of solvent has a profound impact on the reaction kinetics. researchgate.net Aprotic solvents are generally preferred as they solvate the cation of the base but not the phenoxide anion, leaving the nucleophile more reactive and accelerating the reaction. jk-sci.com Kinetic studies on Williamson ether syntheses have shown that reaction networks can differ significantly between solvents like acetonitrile and methanol, affecting not only the rate but also the selectivity of the reaction. researchgate.net

Yield optimization focuses on maximizing the formation of the desired O-alkylated product while minimizing side products. The main competing reactions are:

E2 Elimination : The phenoxide can act as a base and abstract a proton from the undecyl halide, leading to the formation of undecene. This is largely suppressed by using a primary undecyl halide and avoiding excessively high temperatures. jk-sci.com

C-Alkylation : The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (at the ortho and para positions). While O-alkylation is generally favored, some C-alkylation can occur, leading to undesired byproducts. The solvent and counter-ion can influence the O- versus C-alkylation ratio. researchgate.net

By carefully selecting the reaction parameters, the yield of this compound can be maximized.

Table 2: Factors Influencing Yield in this compound Synthesis

| Parameter | Condition for High Yield | Rationale |

|---|---|---|

| Alkylating Agent | Primary Undecyl Halide (R-I or R-Br) or Sulfonate | Minimizes E2 elimination side reaction. Good leaving groups (I, Br, OTs) increase reaction rate. libretexts.orgjk-sci.com |

| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile, Acetone) | Increases nucleophilicity of the phenoxide, accelerating the SN2 reaction. jk-sci.comresearchgate.net |

| Base | Moderately strong base (e.g., K₂CO₃) | Sufficient to deprotonate the phenol (B47542) without promoting significant elimination. |

| Temperature | Moderate (e.g., 40-80°C) | Provides sufficient activation energy without favoring the higher-energy elimination pathway. mdpi.com |

| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Increases reaction rate by improving contact between immiscible reactants, allowing for milder conditions. jk-sci.com |

Chemical Transformations and Derivatization Strategies of 4 Undecyloxy Benzaldehyde

Condensation Reactions Involving the Aldehyde Moiety

Condensation reactions are a cornerstone of organic synthesis, and the aldehyde group of 4-(undecyloxy)benzaldehyde readily participates in these transformations. Such reactions involve the joining of two molecules, often with the elimination of a small molecule like water, to form a more complex structure.

Schiff Base Formation and Imine Chemistry with Amine Substrates

The reaction of this compound with primary amines is a classic example of condensation, leading to the formation of Schiff bases, also known as imines. This reaction, discovered by Hugo Schiff, involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine. chemsociety.org.ng The formation of Schiff bases is often catalyzed by acids or bases and can be promoted by heat. chemsociety.org.ng

Schiff bases derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes. chemsociety.org.ng The reaction proceeds through an unstable intermediate called a carbinolamine, which then loses a water molecule. ijmcmed.org The azomethine group (-CH=N-) in Schiff bases is a key functional group that allows for further chemical modifications and is crucial for many of their applications. chemsociety.org.ngnih.gov

The synthesis of Schiff bases can be carried out under various conditions. For instance, the reaction of benzaldehyde (B42025) derivatives with para-aminophenol in methanol (B129727) and glacial acetic acid can be achieved using microwave irradiation for a short duration. mediresonline.org The general structure of a Schiff base is R₂C=NR', where R' is an alkyl or aryl group. chemsociety.org.ng These compounds are important intermediates in various enzymatic reactions and are used in the synthesis of other organic compounds. chemsociety.org.ng

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aromatic Aldehydes and Primary Amines | Acid, Base, or Heat | Schiff Base (Imine) | chemsociety.org.ng |

| Benzaldehyde Derivatives and para-Aminophenol | Methanol, Glacial Acetic Acid, Microwave | Schiff Base | mediresonline.org |

| 4-Hydroxybenzaldehyde (B117250) and L-glycine | Potassium Hydroxide (B78521) | Schiff Base | chemsociety.org.ng |

Aldol (B89426) Condensation and Chalcone (B49325) Synthesis Pathways

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. In the context of this compound, it is particularly relevant for the synthesis of chalcones. Chalcones are 1,3-diaryl-2-propen-1-ones, which are precursors to flavonoids and possess a range of biological activities. ijarsct.co.in

The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aromatic aldehyde (like this compound) and an acetophenone (B1666503) or another suitable ketone. ijarsct.co.innih.gov The reaction is usually carried out in an alcohol solvent with a base such as sodium hydroxide or potassium hydroxide. ijarsct.co.injetir.org The concentration of the alkali can range from 10 to 60%, and the reaction can be conducted at room temperature or elevated temperatures. ijarsct.co.in

The mechanism involves the formation of an enolate ion from the ketone in the presence of the base, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. pharmascholars.com Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone structure characteristic of chalcones. ijarsct.co.in Solvent-free methods for aldol condensation have also been developed, involving grinding the reactants with a solid base like sodium hydroxide. rsc.org

| Aldehyde | Ketone | Catalyst/Base | Solvent | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| Benzaldehyde derivatives | Acetophenone derivatives | Dilute ethanolic sodium hydroxide | Ethanol | Room temperature | ijarsct.co.in |

| Aromatic aldehydes | Aryl ketones | Aqueous or alcoholic alkali | Water or Alcohol | ~50°C for 12-15h or RT for 1 week | ijarsct.co.in |

| Benzaldehyde derivative | Acetophenone | Sodium hydroxide | Solvent-free | Grinding for 10 minutes | rsc.org |

| 4-(Benzyloxy)benzaldehyde | Acetophenones or heteroaryl methyl ketones | Alkali or Piperidine | Ethanol | - | consensus.appresearchgate.net |

Benzoin (B196080) Condensation and Related Acyloin Formations

The benzoin condensation is a coupling reaction between two aldehydes to form an α-hydroxyketone, also known as an acyloin. wikipedia.orgorganic-chemistry.org This reaction is traditionally catalyzed by nucleophiles such as cyanide or N-heterocyclic carbenes (NHCs). wikipedia.org The classic example involves the conversion of benzaldehyde to benzoin. wikipedia.org For this compound, this reaction would involve the dimerization of two molecules to form the corresponding acyloin derivative.

The mechanism, proposed by A. J. Lapworth in 1903, involves the nucleophilic addition of the cyanide ion to the aldehyde, forming a cyanohydrin. wikipedia.orgyoutube.com This intermediate undergoes a rearrangement that reverses the polarity of the carbonyl carbon, making it nucleophilic. wikipedia.orgorganic-chemistry.org This nucleophilic carbon then attacks a second molecule of the aldehyde. wikipedia.org Subsequent proton transfer and elimination of the cyanide ion yield the benzoin product. wikipedia.org The reaction is reversible, and the product distribution is determined by thermodynamic stability. wikipedia.org

The acyloin condensation is a related reaction that involves the reductive coupling of two carboxylic esters using metallic sodium to produce an α-hydroxyketone. wikipedia.orgorganic-chemistry.org This reaction is typically performed in aprotic, high-boiling solvents like benzene (B151609) or toluene. wikipedia.org

| Reaction | Starting Material | Catalyst/Reagent | Product | Key Mechanistic Feature | Reference |

|---|---|---|---|---|---|

| Benzoin Condensation | Two Aldehydes | Cyanide or N-Heterocyclic Carbene | α-Hydroxyketone (Acyloin) | Umpolung of carbonyl carbon | wikipedia.orgorganic-chemistry.org |

| Acyloin Condensation | Two Carboxylic Esters | Metallic Sodium | α-Hydroxyketone (Acyloin) | Reductive coupling | wikipedia.orgorganic-chemistry.org |

Cannizzaro and Tishchenko Reactions

For aldehydes that lack α-hydrogens, such as this compound, the Cannizzaro reaction provides a pathway for disproportionation in the presence of a strong base. chemistrytalk.org This redox reaction, discovered by Stanislao Cannizzaro in 1853, results in the simultaneous oxidation of one aldehyde molecule to a carboxylic acid and the reduction of another to a primary alcohol. chemistrytalk.org The reaction is typically carried out with a concentrated solution of a strong base like sodium hydroxide or potassium hydroxide. uomustansiriyah.edu.iquobasrah.edu.iq

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde. chemistrytalk.orglibretexts.org The resulting tetrahedral intermediate then transfers a hydride ion to a second molecule of the aldehyde, leading to the formation of a carboxylate anion and an alkoxide. libretexts.org Proton exchange then yields the final alcohol and carboxylate salt products. uobasrah.edu.iq In a "crossed" Cannizzaro reaction, formaldehyde (B43269) is often used as a sacrificial reductant to convert a more valuable aldehyde into its corresponding alcohol in high yield. chemistrytalk.orglibretexts.org

The Tishchenko reaction is a related disproportionation reaction of an aldehyde, but it is catalyzed by an alkoxide, typically an aluminum alkoxide, and yields an ester as the product. wikipedia.orgorganic-chemistry.orglscollege.ac.in The reaction involves the formation of a hemiacetal intermediate, followed by an intramolecular hydride shift. organic-chemistry.orglscollege.ac.in The Evans-Tishchenko reaction is a modification that uses a samarium iodide catalyst to convert β-hydroxy ketones to anti-1,3-diol monoesters. organicreactions.org

| Reaction | Reactant | Catalyst/Reagent | Products | Key Characteristic | Reference |

|---|---|---|---|---|---|

| Cannizzaro | Aldehyde (no α-H) | Strong Base (e.g., NaOH) | Carboxylic Acid and Alcohol | Redox disproportionation | chemistrytalk.orglscollege.ac.in |

| Tishchenko | Aldehyde | Alkoxide (e.g., Al(OR)₃) | Ester | Dimerization to an ester | wikipedia.orgorganic-chemistry.orglscollege.ac.in |

Oxime Formation and Rearrangement Reactions

The reaction of aldehydes with hydroxylamine (B1172632) is a reliable method for the synthesis of oximes. These compounds are characterized by the R₁R₂C=NOH functional group and are important intermediates in organic synthesis. ijprajournal.com

Synthesis of Oxime Derivatives from this compound

This compound can be converted to its corresponding oxime derivative by reacting it with hydroxylamine hydrochloride in the presence of a base. wikipedia.org The reaction is a condensation process where the nitrogen of hydroxylamine attacks the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. nih.gov

Various conditions can be employed for oxime synthesis. Traditional methods may involve refluxing the aldehyde and hydroxylamine hydrochloride with a base like pyridine. ijprajournal.com More environmentally friendly approaches have been developed, using natural acid catalysts or ionic liquids under microwave irradiation. ijprajournal.comresearchgate.net For instance, the synthesis of benzaldehyde oxime has been achieved in high yield using hydroxylamine hydrochloride and oxalic acid in acetonitrile (B52724). orientjchem.org Oximes exist as E and Z isomers, and their formation can be influenced by the reaction conditions. wikipedia.org

Oximes can undergo further transformations, most notably the Beckmann rearrangement, where an oxime is converted into an amide or a nitrile upon treatment with an acid or heat. masterorganicchemistry.com

| Aldehyde | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Benzaldehyde | Hydroxylamine hydrochloride | Base, Methanol, Room temperature | Benzaldehyde oxime (E and Z isomers) | wikipedia.org |

| Various Aldehydes | Hydroxylamine hydrochloride | 1-methylimidazolium nitrate (B79036) (ionic liquid), Microwave | Oximes | researchgate.net |

| Benzaldehyde | Hydroxylamine hydrochloride | Oxalic acid, Acetonitrile, Reflux | Benzaldehyde oxime | orientjchem.org |

Beckmann Rearrangement Pathways of Oxime Derivatives

The transformation of aldehydes and ketones into amides or nitriles via their corresponding oxime derivatives, known as the Beckmann rearrangement, is a fundamental reaction in organic synthesis. For aldoximes, derived from aldehydes such as this compound, this reaction pathway typically leads to the formation of nitriles through a formal dehydration process, rather than the amide products characteristic of ketoxime rearrangements. niscpr.res.inmasterorganicchemistry.com

The initial step involves the conversion of this compound to its oxime, this compound oxime. This is achieved through a condensation reaction with hydroxylamine (NH₂OH), often in the form of hydroxylamine hydrochloride.

Once the aldoxime is formed, various reagents can facilitate its conversion to 4-(undecyloxy)benzonitrile. The reaction does not proceed through the classic Beckmann rearrangement mechanism that involves the migration of an alkyl or aryl group. Instead, it is a dehydration or elimination reaction where the hydroxyl group of the oxime and the adjacent hydrogen atom are removed. niscpr.res.in This conversion can be accomplished under very mild conditions, avoiding the harsh acids and high temperatures often associated with the traditional Beckmann rearrangement. organic-chemistry.orgaudreyli.com This is particularly advantageous for substrates like this compound, which contains a long alkyl chain that might be sensitive to aggressive reaction conditions.

Several modern reagents have been developed to efficiently effect this transformation, providing high yields and simplifying product isolation. These methods often involve the in-situ activation of the oxime's hydroxyl group to transform it into a better leaving group, thereby promoting the elimination reaction that forms the nitrile triple bond. niscpr.res.innih.govtandfonline.com The choice of reagent can be critical for achieving high selectivity and yield.

The table below summarizes various research findings on reagents used for the conversion of aldoximes to nitriles, which are applicable to this compound oxime.

| Reagent/Catalyst System | Solvent | Conditions | Product | Yield | Ref. |

| 2,4,6-Trichloro niscpr.res.innih.govsonar.chtriazine (TCT) | N,N-Dimethylformamide (DMF) | Room Temperature | Nitrile | Excellent | organic-chemistry.orgaudreyli.com |

| Bis-morpholinophosphorylchloride (BMPC) | Toluene | 55-60°C | Nitrile | High | niscpr.res.in |

| N-(p-Toluenesulfonyl) imidazole (B134444) (TsIm) / DBU | N,N-Dimethylformamide (DMF) | Reflux | Nitrile | Good | tandfonline.com |

| Ethyldichlorophosphate / DBU | Not specified | Not specified | Nitrile | High | nih.gov |

| BOP reagent / DBU | CH₂Cl₂ or THF | Room Temperature | Nitrile | High | nih.govresearchgate.net |

This data is representative of methodologies for converting aldoximes to nitriles and is applicable to the derivative of this compound.

Modifications of the Undecyloxy Chain and Aromatic Ring

Functionalization of the Long Alkyl Chain (e.g., Terminal Group Modification)

The undecyloxy group in this compound offers a site for modification, although the chemical inertness of the long alkyl chain presents a significant challenge. The terminal methyl group (ω-position) and the methylene (B1212753) groups along the chain are composed of strong, non-polar C-H bonds, making them generally unreactive. Selective functionalization, particularly at the terminal position, requires specific strategies to overcome this inertness.

One of the primary challenges is achieving regioselectivity. Reactions such as free-radical halogenation can introduce functionality along the chain, but often result in a mixture of isomers, making purification difficult. Therefore, modern synthetic methods focus on directing the reaction to a specific site, most commonly the terminal methyl group.

Recent advances in catalysis have provided pathways for the terminal-selective functionalization of long alkyl chains. nih.govillinois.edu These methods often employ transition-metal catalysts that can selectively activate the terminal C-H bond. For instance, regioconvergent cross-coupling reactions have been developed where a mixture of secondary alkyl halides can be converted into a single, linear terminally-functionalized product. sonar.chnih.gov While not specifically demonstrated on this compound, these principles are directly applicable. Such a strategy could involve an initial non-selective bromination of the undecyl chain followed by a palladium-catalyzed cross-coupling that selectively yields the terminally arylated or alkenylated product.

The table below outlines potential strategies for the functionalization of the undecyl chain.

| Reaction Type | Reagents/Catalyst | Target Position | Potential Product Functional Group |

| Radical Halogenation | N-Bromosuccinimide (NBS), light | Non-selective | Bromo (-Br) |

| Terminal C-H Borylation | Iridium or Rhodium catalysts, Borane reagents | Terminal (ω) | Boryl (-Bpin) |

| Terminal C-H Oxidation | Porphyrin-based catalysts, Oxidant | Terminal (ω) | Hydroxyl (-OH) |

| Regioconvergent Cross-Coupling | Palladium catalyst, Phosphine ligand, Organozinc reagent | Terminal (ω) | Aryl, Alkenyl |

These strategies represent general approaches for alkyl chain functionalization and could be adapted for modifying the undecyloxy substituent.

Electrophilic and Nucleophilic Aromatic Substitution Considerations on the Benzaldehyde Core

The benzaldehyde core of this compound is substituted with two groups that exert strong, and competing, directing effects in electrophilic aromatic substitution (EAS) reactions.

Undecyloxy Group (-OC₁₁H₂₃): This is a powerful activating group due to the lone pairs on the oxygen atom, which can be donated into the aromatic ring through resonance. It is a strong ortho, para-director. ijrar.org

Aldehyde Group (-CHO): This is a deactivating group because of its electron-withdrawing nature, both by induction and resonance. It is a meta-director. youtube.com

In an EAS reaction, the outcome is determined by the stronger directing group. The activating, ortho, para-directing undecyloxy group overwhelmingly dominates the deactivating, meta-directing aldehyde group. Since the para position is already occupied by the aldehyde, incoming electrophiles will be directed to the positions ortho to the undecyloxy group (i.e., the C3 and C5 positions).

Common EAS reactions such as nitration, halogenation, and sulfonation are therefore predicted to yield 3-substituted products. masterorganicchemistry.commasterorganicchemistry.com For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to produce 3-nitro-4-(undecyloxy)benzaldehyde as the major product.

The table below outlines the predicted outcomes for key electrophilic aromatic substitution reactions on this compound.

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-(undecyloxy)benzaldehyde |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(undecyloxy)benzaldehyde |

| Chlorination | Cl₂, AlCl₃ | 3-Chloro-4-(undecyloxy)benzaldehyde |

| Sulfonation | Fuming H₂SO₄ (SO₃) | This compound-3-sulfonic acid |

Conversely, nucleophilic aromatic substitution (NAS) on the unmodified aromatic ring of this compound is highly unfavorable. NAS reactions require a ring that is electron-poor, typically achieved by the presence of one or more strong electron-withdrawing groups, and must also contain a good leaving group (such as a halide). The powerful electron-donating nature of the undecyloxy group makes the ring electron-rich and thus deactivates it towards nucleophilic attack.

Development of Novel Heterocyclic and Macromolecular Structures from this compound

This compound is a valuable building block for the synthesis of more complex molecules, owing to the reactivity of its aldehyde group and the physical properties imparted by its long undecyloxy chain. This combination allows for its use in creating a diverse range of heterocyclic and macromolecular structures, particularly in the field of materials science.

The aldehyde functionality also allows for participation in various carbon-carbon bond-forming reactions that can lead to heterocyclic or polymeric materials. The Knoevenagel condensation, for example, involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malonic acid or cyanoacetic acid derivatives), typically catalyzed by a weak base. organicreactions.orgwikipedia.orgsigmaaldrich.com This reaction produces an α,β-unsaturated system, which is a versatile intermediate for further chemical transformations and the synthesis of various heterocycles.

Similarly, the Claisen-Schmidt condensation (an aldol condensation) of this compound with an appropriate ketone (like a substituted acetophenone) yields chalcones. jetir.orgijarsct.co.innih.gov Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are not only important intermediates in the biosynthesis of flavonoids but are also used as precursors for synthesizing heterocyclic compounds such as pyrazolines and isoxazoles. ijarsct.co.in

In macromolecular science, benzaldehyde derivatives can be incorporated into polymers. One strategy involves immobilizing the aldehyde onto a pre-formed polymer backbone that contains reactive functional groups, such as amines, to create functional materials. nih.gov

The following table summarizes key reactions and the resulting molecular structures that can be developed from this compound.

| Reaction Type | Reactant(s) | Key Intermediate/Product | Application/Structure Type |

| Schiff Base Condensation | Aromatic Amines (e.g., 4-alkoxyaniline) | Schiff Base (Imine) | Liquid Crystals, Mesogens |

| Knoevenagel Condensation | Active Methylene Compounds (e.g., diethyl malonate) | α,β-Unsaturated Ester/Nitrile | Heterocycle Precursors |

| Claisen-Schmidt Condensation | Aryl Ketones (e.g., acetophenone) | Chalcone | Heterocycle Precursors |

| Polymer Immobilization | Amine-terminated polymers | Polymer with Pendant Aldehyde Groups | Functional Polymers |

Advanced Spectroscopic and Structural Elucidation of 4 Undecyloxy Benzaldehyde and Its Derivatives

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the subtle molecular dynamics of 4-(Undecyloxy)benzaldehyde.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis for Functional Group Identification and Vibrational Modes

FT-IR spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. The spectrum is characterized by a series of absorption bands corresponding to specific vibrational modes. The most prominent peaks are associated with the aldehyde, the aromatic ring, the ether linkage, and the long aliphatic undecyl chain.

The key vibrational modes for this compound are:

Aldehyde Group (CHO): The C=O stretching vibration of the carbonyl group is one of the most intense and characteristic bands in the spectrum, typically appearing in the range of 1680-1715 cm⁻¹. docbrown.info The position of this band can be influenced by conjugation with the benzene (B151609) ring. The C-H stretching vibration of the aldehyde group is also distinctly visible, often as a pair of bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. docbrown.info

Aromatic Ring (Benzene): The presence of the benzene ring is confirmed by several bands. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. docbrown.info The C=C stretching vibrations within the ring give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.

Ether Linkage (C-O-C): The ether linkage is identified by a strong C-O-C asymmetric stretching band, typically found around 1250 cm⁻¹, and a symmetric stretching band near 1040 cm⁻¹.

Aliphatic Chain (Undecyl): The long undecyl chain produces strong C-H stretching vibrations just below 3000 cm⁻¹. Asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups typically appear in the 2925-2960 cm⁻¹ and 2850-2870 cm⁻¹ regions, respectively.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2960 |

| C-H Stretch | Aldehyde | 2720 - 2850 |

| C=O Stretch | Aldehyde | 1680 - 1715 |

| C=C Stretch | Aromatic | 1450 - 1600 |

| C-O-C Asymmetric Stretch | Ether | ~1250 |

Raman Spectroscopy for Investigating Phase Transitions and Structural Changes in Related Compounds

Compounds like N-benzylideneanilines, which can be synthesized from this compound, often exhibit liquid crystalline phases (e.g., nematic, smectic). Raman spectroscopy can monitor the transitions between these phases.

Low-Frequency Region: The low-frequency (or low-wavenumber) region of the Raman spectrum (typically below 100 cm⁻¹) corresponds to lattice vibrations (phonons) in the crystalline state. Upon heating, the transition from a solid crystal to a liquid crystal phase (e.g., nematic) is marked by an abrupt change in the intensity of these lattice bands, which disappear entirely at the transition to the isotropic liquid phase. aps.orguri.edu

Intramolecular Modes: Changes in molecular conformation and intermolecular interactions during a phase transition also affect the intramolecular vibrational modes. For instance, the bands corresponding to the C=N stretch and the aromatic ring vibrations in N-(4-(undecyloxy)benzylidene)aniline derivatives can exhibit shifts in peak position, changes in bandwidth (linewidth), and variations in intensity. researchgate.net These spectral changes provide insights into the loss of positional ordering and the increase in molecular freedom as the material transitions to more disordered phases. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most definitive method for elucidating the complete chemical structure of this compound in solution, providing detailed information about the proton and carbon environments and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications for Proton Environments

The ¹H NMR spectrum of this compound shows distinct signals for each type of proton, from the aldehyde to the terminal methyl group of the undecyl chain. The integration of these signals corresponds to the number of protons in each environment.

Aldehyde Proton: A sharp singlet appears far downfield, typically between 9.8 and 10.0 ppm, which is characteristic of an aldehyde proton. rsc.orgrsc.org

Aromatic Protons: The para-substituted benzene ring gives rise to a classic AA'BB' system. The two protons ortho to the aldehyde group (H-2, H-6) are deshielded and appear as a doublet around 7.8 ppm. The two protons ortho to the undecyloxy group (H-3, H-5) are more shielded and appear as a doublet around 7.0 ppm.

Undecyloxy Chain Protons: The protons on the carbon directly attached to the ether oxygen (-O-CH₂-) are deshielded and appear as a triplet around 4.0 ppm. The protons of the central methylene (B1212753) groups (- (CH₂)₉ -) form a broad, complex multiplet in the 1.2-1.5 ppm region. The terminal methyl group (-CH₃) protons appear as a triplet around 0.9 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H |

| Aromatic (H-2, H-6) | ~7.8 | Doublet (d) | 2H |

| Aromatic (H-3, H-5) | ~7.0 | Doublet (d) | 2H |

| Methylene (-O-CH₂-) | ~4.0 | Triplet (t) | 2H |

| Methylene (-O-CH₂-CH₂ -) | ~1.8 | Multiplet (m) | 2H |

| Methylene (-(CH₂)₈-) | 1.2 - 1.5 | Multiplet (m) | 16H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule, with each unique carbon atom giving a distinct signal.

Aldehyde Carbon: The carbonyl carbon of the aldehyde group is significantly deshielded and appears at the far downfield end of the spectrum, typically around 191-192 ppm. rsc.orgrsc.org

Aromatic Carbons: The para-substituted ring shows four distinct signals. The carbon attached to the aldehyde group (C-1) is found around 130-132 ppm, while the carbon bearing the undecyloxy group (C-4) is shifted further downfield to about 164 ppm due to the deshielding effect of the oxygen atom. The carbons ortho to the aldehyde (C-2, C-6) appear around 132 ppm, and those ortho to the alkoxy group (C-3, C-5) are shielded and appear around 115 ppm.

Undecyloxy Chain Carbons: The carbon attached to the ether oxygen (-O-C H₂-) is found around 68 ppm. The remaining methylene carbons of the chain appear in the 22-32 ppm range, and the terminal methyl carbon is the most shielded, appearing around 14 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (-C HO) | 191 - 192 |

| Aromatic (C-4) | ~164 |

| Aromatic (C-2, C-6) | ~132 |

| Aromatic (C-1) | ~130 |

| Aromatic (C-3, C-5) | ~115 |

| Methylene (-O-C H₂-) | ~68 |

| Methylene (-(CH₂)₉-) | 22 - 32 |

Two-Dimensional NMR Techniques for Complex Structural Analysis

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. libretexts.org A COSY spectrum of this compound would show cross-peaks connecting adjacent protons. For example, it would confirm the coupling between the aromatic protons at ~7.8 ppm and ~7.0 ppm. More importantly, it would show the correlations along the entire undecyl chain, from the -O-CH₂- protons at ~4.0 ppm to their adjacent CH₂ group, and sequentially through the aliphatic chain to the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov An HSQC spectrum would definitively link each proton signal in Table 2 to its corresponding carbon signal in Table 3. For instance, the proton singlet at ~9.9 ppm would correlate to the carbon signal at ~191 ppm, confirming the aldehyde group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlation), which is crucial for piecing together different fragments of the molecule. princeton.edu In this compound, an HMBC spectrum would show a correlation from the aldehydic proton (~9.9 ppm) to the aromatic carbon C-1 (~130 ppm), and from the -O-CH₂- protons (~4.0 ppm) to the aromatic carbon C-4 (~164 ppm), unequivocally confirming the attachment and positioning of the functional groups on the benzene ring.

Table 4: Table of Compounds

| Compound Name |

|---|

| This compound |

| N-(4-(undecyloxy)benzylidene)aniline |

| p-methoxy-benzylidine, p-n butyl-aniline |

| N-(4-n-pentyloxybenzylidene)-4'-n-pentylaniline |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. shu.ac.uklibretexts.org The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups containing valence electrons with low excitation energies. shu.ac.uk

In organic molecules such as this compound, the absorption of UV radiation is primarily associated with electronic transitions of π electrons and non-bonding (n) electrons. The benzaldehyde (B42025) moiety contains a conjugated system where the benzene ring is in conjugation with the carbonyl group (C=O). This extended conjugation significantly influences the energy of the electronic transitions. utoronto.ca

The principal electronic transitions observed in molecules with conjugated systems are π → π* and n → π* transitions. pharmatutor.orgyoutube.com

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. They are typically characterized by high molar absorptivity (ε) values (ε > 10,000 L mol⁻¹ cm⁻¹) and are considered "allowed" transitions. pharmatutor.org For aromatic aldehydes, these transitions usually occur at shorter wavelengths.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on the oxygen atom of the carbonyl group, to an anti-bonding π* orbital. These are "forbidden" transitions and thus have a much lower molar absorptivity (ε < 100 L mol⁻¹ cm⁻¹). pharmatutor.org They occur at longer wavelengths compared to π → π* transitions.

The extent of conjugation in a molecule directly affects the wavelength of maximum absorption (λmax). As the conjugated system becomes more extended, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. libretexts.orgutoronto.ca This results in the absorption of light at longer wavelengths, a phenomenon known as a bathochromic or red shift. utoronto.ca The undecyloxy group, being an electron-donating group through resonance, further influences the electronic transitions of the benzaldehyde chromophore.

Table 1: Typical Electronic Transitions in Aromatic Aldehydes

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Characteristics |

| π → π | 240 - 280 | > 10,000 | High intensity, allowed transition |

| n → π | 300 - 350 | < 100 | Low intensity, forbidden transition |

The solvent used for analysis can also influence the position of the absorption bands. Polar solvents can lead to shifts in the λmax of both π → π* and n → π* transitions due to stabilization or destabilization of the ground and excited states. shu.ac.uk

X-ray Crystallography and Diffraction Studies

X-ray crystallography and diffraction techniques are indispensable for the detailed structural analysis of crystalline materials, providing precise information about molecular geometry, intermolecular interactions, and crystal packing.

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. nih.govnih.gov The technique involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. nih.gov

For benzaldehyde derivatives, SCXRD studies reveal crucial details about their molecular conformation and supramolecular assembly. nih.govrsc.org The crystal structures of several multi-substituted benzaldehyde derivatives have been determined, showing the importance of weak intermolecular interactions such as C–H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking in the formation of their crystal lattices. nih.govrsc.org The carbonyl group is often involved in forming diverse synthons through these interactions. nih.gov

While the specific crystal structure of this compound has not been reported, data from closely related compounds like 4-(Benzyloxy)benzaldehyde provides valuable insights. nih.govnih.govresearchgate.net In the crystal structure of 4-(Benzyloxy)benzaldehyde, the molecule adopts an essentially planar conformation. nih.govnih.gov The two aromatic rings are nearly coplanar, and the aldehyde group lies in the plane of its attached aromatic ring. nih.govnih.gov The crystal packing is stabilized by weak intermolecular C–H⋯O contacts. nih.govnih.gov

The experimental setup for SCXRD typically involves a diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. nih.govmdpi.com Data collection is often performed at low temperatures to minimize thermal vibrations. nih.gov The collected data is then processed using specialized software for structure solution and refinement. nih.govmdpi.com

Table 2: Representative Crystallographic Data for a Benzaldehyde Derivative (4-(Benzyloxy)benzaldehyde)

| Parameter | Value | Reference |

| Chemical Formula | C₁₄H₁₂O₂ | nih.gov |

| Formula Weight | 212.24 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pna2₁ | researchgate.net |

| a (Å) | 11.4772 (11) | nih.gov |

| b (Å) | 12.9996 (12) | nih.gov |

| c (Å) | 7.2032 (6) | nih.gov |

| V (ų) | 1074.71 (17) | nih.gov |

| Z | 4 | nih.gov |

| Temperature (K) | 123 | nih.gov |

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. It is particularly useful for identifying crystalline phases, determining unit cell parameters, and characterizing mesophases in liquid crystals. researchgate.net

Compounds with long alkyl chains, such as this compound, are known to exhibit liquid crystalline properties. These mesophases, which have properties intermediate between those of a crystalline solid and an isotropic liquid, can be identified by their characteristic diffraction patterns. For example, smectic phases, which are characterized by a layered structure, give rise to a sharp, low-angle reflection corresponding to the layer spacing (d) and a broad, wide-angle signal corresponding to the average intermolecular distance within the layers. researchgate.net

Temperature-dependent PXRD studies are crucial for characterizing the different mesophases and the transitions between them. researchgate.net By analyzing the changes in the diffraction pattern as a function of temperature, it is possible to identify phases such as smectic A (SmA), where molecules are arranged in layers and oriented perpendicular to the layer planes, and smectic C (SmC), where the molecules are tilted with respect to the layer normal. researchgate.net

While specific PXRD data for this compound is not available, studies on other long-chain alkoxy-substituted compounds demonstrate the utility of this technique. For instance, in the analysis of 4-butyloxyphenyl 4'-decyloxybenzoate, PXRD confirmed the existence of SmA and SmC phases and allowed for the determination of the unit cell parameters of the crystalline phase. researchgate.net

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk

In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the removal of an electron to form a molecular ion (M⁺•). docbrown.info This molecular ion is often unstable and undergoes fragmentation into smaller, charged fragments and neutral radicals. chemguide.co.uk The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio.

For this compound (C₁₈H₂₈O₂), the molecular weight is 276.41 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z 276. The fragmentation pattern will be dictated by the functional groups present: an aldehyde, an ether, an aromatic ring, and a long alkyl chain.

Common fragmentation pathways for this class of compounds include:

Loss of a hydrogen atom: Cleavage of the C-H bond of the aldehyde group can result in a stable acylium ion at [M-1]⁺ (m/z 275). libretexts.org

Loss of the formyl group: Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the loss of a CHO radical, resulting in a peak at [M-29]⁺ (m/z 247). libretexts.orgstackexchange.com

Ether cleavage: The C-O bond of the ether linkage can cleave. Benzylic cleavage is common, leading to the formation of a tropylium-like ion or a substituted phenoxy cation.

Cleavage of the alkyl chain: The long undecyl chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

Analysis of the mass spectra of related compounds like 4-(Decyloxy)benzaldehyde (M=262 g/mol ) and 4-(Octyloxy)benzaldehyde (M=234 g/mol ) from the NIST database supports these predicted fragmentation patterns. nist.govnih.gov

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Description |

| 276 | [C₁₈H₂₈O₂]⁺• | Molecular Ion |

| 275 | [C₁₈H₂₇O₂]⁺ | Loss of H from the aldehyde group |

| 247 | [C₁₇H₂₇O]⁺ | Loss of the CHO group |

| 121 | [C₇H₅O₂]⁺ | Cleavage of the ether bond (phenoxy-aldehyde fragment) |

| 155 | [C₁₁H₂₃]⁺ | Undecyl cation |

Computational Chemistry and Theoretical Investigations of 4 Undecyloxy Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

No specific studies using Density Functional Theory (DFT) to analyze the electronic structure and molecular geometry of 4-(Undecyloxy)benzaldehyde were identified. DFT is a powerful quantum mechanical modeling method used to investigate the electronic properties of molecules. Such calculations, typically employing functionals like B3LYP with various basis sets, would provide insights into the optimized geometry, bond lengths, and bond angles of the molecule.

A Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound is not available in the current literature. This type of analysis is crucial for understanding the electronic absorption properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the energy gap, would indicate the molecule's chemical stability and the energy required for electronic excitation. A smaller energy gap is generally associated with higher reactivity and potential for intramolecular charge transfer from the electron-donating undecyloxy group to the electron-withdrawing benzaldehyde (B42025) moiety.

Specific Natural Bond Orbital (NBO) analysis of this compound has not been reported. NBO analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and the stability of molecules. It provides a detailed picture of the donor-acceptor interactions between filled and vacant orbitals, which are fundamental to understanding the molecule's electronic structure and intermolecular bonding capabilities.

A Molecular Electrostatic Potential (MEP) map for this compound could not be found in the surveyed literature. MEP mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, it would be expected that the oxygen atom of the carbonyl group would represent a region of high negative potential (a site for electrophilic attack), while the hydrogen atom of the aldehyde group and the aromatic protons would be regions of positive potential.

Molecular Dynamics Simulations for Conformational Dynamics and Self-Assembly

There is no available research on the use of Molecular Dynamics (MD) simulations to investigate the conformational dynamics or self-assembly behavior of this compound. MD simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule with a flexible undecyloxy chain like this compound, MD simulations could provide valuable insights into its conformational preferences, flexibility, and potential to form ordered structures, such as liquid crystals, through self-assembly.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

No specific Quantitative Structure-Property Relationship (QSPR) models for predicting the properties of this compound were found. QSPR modeling is a research methodology that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. While QSPR studies have been conducted on broader classes of benzaldehydes, models specifically tailored to or including this compound are not present in the literature. Such models could be used to predict various properties, including boiling point, solubility, and biological activity, based on calculated molecular descriptors.

Liquid Crystalline Materials Development

The compound this compound serves as a crucial building block in the synthesis of advanced materials, particularly within the field of liquid crystals. Its molecular structure, featuring a rigid benzaldehyde core and a flexible undecyloxy aliphatic chain, provides the necessary anisotropy for the formation of mesophases. This unique combination allows for its use in the development of a wide range of liquid crystalline materials with tailored properties.

This compound is a well-established mesogenic precursor, a foundational molecule used to construct more complex thermotropic liquid crystals. core.ac.ukresearchgate.netmdpi.com Thermotropic liquid crystals are materials that exhibit liquid crystalline properties over a specific temperature range. The synthesis of these materials often involves reacting the aldehyde group of this compound with other molecules to create larger, more anisotropic structures.

A common synthetic route involves the condensation reaction of this compound with various anilines to form Schiff bases (imines). core.ac.ukresearchgate.netmdpi.com This reaction creates a central linkage (-CH=N-) that extends the rigid core of the molecule, a key factor in promoting mesophase stability. nih.govresearchgate.net For instance, homologous series of aromatic esters, such as 4-n-alkanoyloxybenzylidene-4'-bromoanilines, have been synthesized using precursors derived from 4-hydroxybenzaldehyde (B117250), illustrating a common pathway where the undecyloxy derivative would be used. core.ac.ukresearchgate.net The inherent properties of the this compound unit, including its molecular length and polarizability, are imparted to the final liquid crystal, influencing its thermal and electro-optical characteristics.

The length of the terminal alkoxy chain (-(CH₂)₁₀CH₃ in this case) is a critical determinant of the mesomorphic properties of a liquid crystal. mdpi.com In homologous series of liquid crystals, systematically altering the number of carbon atoms in this chain leads to predictable, yet nuanced, changes in mesophase behavior and transition temperatures. researchgate.netscispace.com

Generally, as the alkoxy chain length increases, several trends are observed:

Promotion of Smectic Phases: Longer chains, like the undecyloxy group, enhance intermolecular attractive forces. This promotes a more ordered, layered structure, favoring the formation of smectic phases (e.g., Smectic A, Smectic C) over the less-ordered nematic phase. researchgate.netasianpubs.org Shorter chains, in contrast, tend to exhibit only nematic phases. asianpubs.org

Transition Temperature Variation: The melting point (crystal to mesophase transition) and the clearing point (mesophase to isotropic liquid transition) are both sensitive to chain length. Often, clearing points initially increase with chain length before leveling off or decreasing due to the dilution of the rigid core interactions. researchgate.net An "odd-even" effect is also commonly seen, where compounds with an even number of carbon atoms in the chain have higher transition temperatures than those with an odd number. researchgate.net

Mesophase Range: The temperature range over which a specific mesophase is stable can be widened or narrowed by adjusting the chain length. For example, in one series of Schiff-bases, increasing the alkoxy chain from n=1 to n=10 resulted in the appearance of smectic phases for members with n=4 and higher, with the purely smectogenic members being those with the longest chains (n=8-10). researchgate.net

The undecyloxy (C11) chain is sufficiently long to strongly encourage the formation of highly ordered smectic mesophases.

| Compound Series Example | Alkoxy Chain Length (n) | Observed Mesophases | General Trend with Increasing 'n' |

| 6-methyl-2-(4-alkoxybenzylidenamino)benzothiazoles | 4, 6, 8 | Nematic | Transition from purely Nematic to Nematic + Smectic A, then to purely Smectic A. asianpubs.org |

| 10 | Nematic, Smectic A | ||

| 12, 14, 16, 18 | Smectic A | ||

| 2,4-bis(4'-n-nonyloxy-benzoyloxy)benzylidene-4''-n-alkoxyaniline | 1-3 | Nematic | Transition from purely Nematic to Polymorphic (Nematic + Smectic), then to purely Smectic. researchgate.net |

| 4-7 | Nematic, Smectic A, Smectic C | ||

| 8-10 | Smectic A, Smectic C |

Schiff base (or imine) linkages are integral to the design of many thermotropic liquid crystals due to their ability to extend the molecular core while maintaining linearity and stability. nih.govenvironmentaljournals.org this compound is an ideal precursor for creating such materials. It readily undergoes a condensation reaction with primary amines (R-NH₂) to yield a Schiff base liquid crystal.

The general reaction is: C₁₁H₂₃O-C₆H₄-CHO + R-NH₂ → C₁₁H₂₃O-C₆H₄-CH=N-R + H₂O

The properties of the resulting liquid crystal are determined by both the this compound moiety and the structure of the amine 'R'. For example, reacting it with different substituted anilines can produce materials with varied mesophases and transition temperatures. researchgate.net The azomethine group (-CH=N-) enhances the polarizability of the molecular core, which contributes to the stability of the mesophase. environmentaljournals.org Numerous studies have documented the synthesis of Schiff base liquid crystals from various 4-alkoxybenzaldehydes, confirming this as a robust method for creating new mesogenic materials. nih.govresearchgate.netresearchgate.net

Polymer Dispersed Liquid Crystals (PDLCs) are composite materials consisting of liquid crystal droplets dispersed within a solid polymer matrix. They are used in applications like smart windows and displays. The performance of a PDLC, particularly its driving voltage and contrast ratio, is highly dependent on the chemical structure of the monomers used to form the polymer matrix. mdpi.com

Monomers designed for high-performance PDLCs often incorporate structural features similar to liquid crystal molecules themselves to improve compatibility and anchoring at the droplet interface. A typical design involves a rigid core (like a benzene (B151609) ring), a flexible spacer, and a terminal aliphatic tail. mdpi.com this compound exemplifies the core components of such a design principle. While not a polymerizable monomer itself, its structure—a phenyl ring attached to a long undecyloxy tail—is analogous to acrylate-based monomers that have been successfully used to lower the driving voltage of PDLCs. mdpi.com The long, flexible undecyloxy chain is particularly relevant, as it can influence the morphology of the liquid crystal droplets and the anchoring of the liquid crystal molecules at the polymer interface, which are key factors in optimizing electro-optical performance.

Hydrogen-Bonded Liquid Crystals (HBLCs) are a class of supramolecular materials where two or more distinct molecules are connected via non-covalent hydrogen bonds to form a larger, mesogenic assembly. researchgate.netresearchgate.net This approach allows for the creation of liquid crystalline materials from non-mesogenic or weakly mesogenic components.

4-Alkoxybenzaldehydes, including the undecyloxy derivative, can act as components in HBLC systems. For example, they can be complexed with p-n-alkyloxy benzoic acids. researchgate.net While the aldehyde group itself is not a classic hydrogen bond donor or acceptor for forming the primary assembly, derivatives of this compound or similar structures are used. More commonly, a related compound like 4-(Undecyloxy)benzoic acid would be used as the hydrogen-bond donor, complexing with a hydrogen-bond acceptor like a pyridine derivative (e.g., a stilbazole). whiterose.ac.uk The resulting supramolecular complex has an elongated, rod-like shape that is conducive to forming nematic and smectic phases. whiterose.ac.ukrsc.org The undecyloxy chain plays its typical role in these assemblies, promoting molecular ordering and favoring the formation of smectic phases due to its length.

The mixing of two different liquid crystalline (or even non-liquid crystalline) compounds can lead to complex phase behavior, including the induction of mesophases not present in the pure components and the appearance of re-entrant phases. A re-entrant phase is one that reappears upon cooling from a higher-temperature, more ordered phase (e.g., Nematic → Smectic A → Re-entrant Nematic).

Binary mixtures involving Schiff base derivatives with long alkoxy chains, such as those derived from this compound, are known to exhibit such phenomena. The behavior of these mixtures is governed by subtle factors like molecular geometry, polarity, and the size of terminal and lateral substituents. mdpi.com For instance, mixing two different Schiff base/ester compounds can lead to the formation of a stable Smectic A phase across the entire composition range or the suppression of mesophases depending on the compatibility of the molecular shapes. mdpi.com The presence of the long undecyloxy chain can lead to micro-segregation effects within the mixture, creating frustrated packing that can stabilize re-entrant nematic phases at lower temperatures after a smectic phase has already formed.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Undecyloxy)benzaldehyde, and how can reaction conditions be tailored to improve yields?

- Methodology : The compound can be synthesized via nucleophilic substitution, where 4-hydroxybenzaldehyde reacts with 1-bromoundecane in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). Heating at 80–100°C for 12–24 hours facilitates alkoxy group introduction . For purification, column chromatography using hexane/ethyl acetate (8:2) is recommended. Yields (~60–75%) depend on stoichiometric ratios and catalyst selection (e.g., KI for bromide activation) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodology :

- FT-IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).

- ¹H NMR : Aldehyde proton appears as a singlet at δ 9.8–10.0 ppm. The undecyloxy chain shows multiplet signals at δ 0.8–1.6 ppm (CH₂ and terminal CH₃) and δ 4.0–4.2 ppm (OCH₂) .

- MS (ESI) : Molecular ion peak [M+H]⁺ at m/z 280.3 (calculated for C₁₈H₂₈O₂) .

Q. How does the solubility of this compound vary across solvents, and what implications does this have for experimental design?

- Data : The compound is sparingly soluble in water (<1 mg/mL) but highly soluble in chloroform, DCM, and THF. For kinetic studies, use THF to ensure homogeneity. For crystallization, slow evaporation from ethanol/water mixtures (1:1) yields needle-like crystals .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software is used for structure determination. Challenges include:

- Disorder in the undecyloxy chain : Apply restraints to C-C bond lengths and angles during refinement.

- Weak hydrogen bonding : Analyze intermolecular interactions (e.g., C-H···O) using Mercury software. A recent study on similar dialdehydes reported dihedral angles of 78–85° between aromatic rings, influencing packing efficiency .

Q. What strategies address contradictory data in bioactivity assays (e.g., cytotoxicity) for this compound derivatives?

- Analysis : Discrepancies may arise from impurity profiles or assay conditions. For example:

- Purity : Validate via HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .

- Assay variability : Use standardized protocols (e.g., MTT assay with triplicate readings and positive controls like doxorubicin) . A 2024 study noted IC₅₀ variations (±20%) due to solvent residue effects in Schiff base derivatives .

Q. How do computational methods (e.g., DFT) predict reactivity trends in this compound for catalytic applications?

- Approach : Optimize geometry at the B3LYP/6-31G(d) level to calculate Fukui indices, identifying nucleophilic sites (e.g., aldehyde carbon). MD simulations (Amber) model solvent effects on reaction pathways. A 2023 study on analogous aldehydes correlated HOMO-LUMO gaps (4.5–5.0 eV) with Wittig reaction efficiencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.